2-methoxy-5-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound appears to contain several functional groups, including a methoxy group (OCH3), a methyl group (CH3), a trifluoromethyl group (CF3), a phenyl group (C6H5), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a sulfonamide group (SO2NH2). These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and thiazole rings would likely contribute to the compound’s stability. The electronegative oxygen, nitrogen, sulfur, and fluorine atoms could engage in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the methoxy group might be susceptible to reactions with strong acids or bases, and the sulfonamide group could potentially be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide, methoxy, and trifluoromethyl groups could affect the compound’s solubility in different solvents .Scientific Research Applications
Photodynamic Therapy
- The study of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups for photodynamic therapy applications. These compounds demonstrate high singlet oxygen quantum yield, making them potential candidates for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Anticancer Agents
- The synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This indicates the versatility of sulfonamide compounds in therapeutic applications (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Application
- A study on thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial properties of cotton fabrics. This suggests the application of such compounds in improving fabric properties for practical benefits (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Kynurenine 3-Hydroxylase Inhibitors
- Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Material Science
- The exploration of structural transformation of 2-aza-1,3,5-trienes into 1,3-thiazoles, indicating a potential application in material science and organic synthesis (Nedolya et al., 2018).
Safety and Hazards
Future Directions
Potential future research on this compound could involve studying its biological activity, given the presence of functional groups that are common in biologically active compounds. For example, it could be interesting to investigate whether this compound has antibiotic activity, given the presence of the sulfonamide group .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives can induce biological effects through various targets . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to have a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, and antidiabetic .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S2/c1-13-3-8-17(28-2)18(11-13)30(26,27)24-10-9-16-12-29-19(25-16)14-4-6-15(7-5-14)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSTWRZTFXXKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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